
3-p-Hydroxyphenyl-1-phenylpropene
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Overview
Description
4-[(E)-3-phenylprop-2-enyl]phenol is a phenolic compound characterized by a phenol group attached to a 3-phenylprop-2-enyl substituent. This compound is known for its presence in various natural products and its biological significance. It is a part of the broader class of phenolic compounds, which are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-phenylprop-2-enyl]phenol can be achieved through several methods. One common approach involves the [Pd]-catalyzed para-selective allylation of phenols using simple, inactivated allylic alcohols as allylating coupling partners. This method is notable for its high regioselectivity and mild reaction conditions, making it suitable for open-air synthesis .
Industrial Production Methods
Industrial production of phenolic compounds often involves the use of benzene derivatives. For example, phenols can be synthesized from haloarenes, benzene sulfonic acid, diazonium salts, and cumene. These methods typically involve high temperatures and pressures, as well as the use of strong bases or acids to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-3-phenylprop-2-enyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Halogens (Cl2, Br2), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
4-[(E)-3-phenylprop-2-enyl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-3-phenylprop-2-enyl]phenol involves its interaction with various molecular targets and pathways. Phenolic compounds are known to exert their effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
4-[(E)-3-phenylprop-2-enyl]phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, known for its antiseptic properties.
Hydroquinone: A phenolic compound used in skin lightening and as a photographic developer.
Quinones: Oxidized derivatives of phenols, known for their role in biological redox reactions.
Uniqueness
4-[(E)-3-phenylprop-2-enyl]phenol is unique due to its specific structural features, which confer distinct biological activities and reactivity patterns compared to other phenolic compounds .
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis protocols for 3-p-Hydroxyphenyl-1-phenylpropene?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or condensation reactions. For example, reacting phenol derivatives with propenyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient .
- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC). Optimize temperature (e.g., reflux at 80–100°C) and stoichiometric ratios to minimize side products.
Q. What safety protocols are critical when handling 3-p-Hydroxyphenyl-1-phenylpropene?
- PPE : Use impermeable nitrile gloves and tightly sealed goggles to prevent skin/eye contact. Avoid latex gloves due to potential permeability .
- Waste Management : Segregate halogenated waste and transfer it to certified hazardous waste disposal services. Neutralize acidic byproducts before disposal .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : 1H and 13C NMR to confirm aromatic proton environments and substituent positions. Compare chemical shifts with analogous compounds (e.g., 3-phenylpropenol derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identify hydroxyl (−OH) and alkene (C=C) stretches (e.g., 3200–3600 cm−1 for −OH, 1620–1680 cm−1 for C=C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving 3-p-Hydroxyphenyl-1-phenylpropene?
- Approach : Perform kinetic isotope effect (KIE) studies to distinguish between electrophilic substitution and radical pathways. Cross-validate results using computational methods (e.g., density functional theory (DFT)) to model transition states .
- Case Study : If literature reports conflicting regioselectivity, replicate experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) and analyze products via HPLC-MS .
Q. What strategies optimize reaction yields in multi-step syntheses of 3-p-Hydroxyphenyl-1-phenylpropene derivatives?
- Parameter Screening : Use design of experiments (DoE) to test variables like catalyst loading (e.g., 5–20 mol% AlCl₃), solvent polarity (toluene vs. DCM), and reaction time (8–24 hours) .
- Workup Optimization : Employ liquid-liquid extraction with saturated NaHCO₃ to remove acidic impurities. Dry organic layers over anhydrous MgSO₄ before rotary evaporation .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methods :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing ionic intermediates) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for 3-p-Hydroxyphenyl-1-phenylpropene?
- Root Cause Analysis :
- Purity Verification : Reanalyze commercial samples via HPLC to confirm purity (>95%). Impurities like chlorinated byproducts (e.g., from incomplete purification) may skew bioactivity results .
- Assay Conditions : Standardize cell culture media (e.g., pH, serum concentration) and control for batch-to-buffer variability in enzymatic assays .
Q. Experimental Design Considerations
Q. What controls are essential for studying the compound’s stability under varying pH conditions?
- Control Setup :
Properties
IUPAC Name |
4-(3-phenylprop-2-enyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPGXIGIEYOFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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